Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890329
InChI: InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-11-7-6-9-15(21)13-20-12-14-8-4-5-10-16(14)19/h4-5,8,10,15,20H,6-7,9,11-13H2,1-3H3
SMILES:
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9 g/mol

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15890329

Molecular Formula: C18H27ClN2O2

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C18H27ClN2O2
Molecular Weight 338.9 g/mol
IUPAC Name tert-butyl 2-[[(2-chlorophenyl)methylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-11-7-6-9-15(21)13-20-12-14-8-4-5-10-16(14)19/h4-5,8,10,15,20H,6-7,9,11-13H2,1-3H3
Standard InChI Key KMSPDLUVELIJBQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=CC=C2Cl

Introduction

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class of chemicals. It features a complex structure that includes a piperidine ring substituted with an aminomethyl group and a 2-chlorobenzyl group, making it a candidate for various pharmacological applications. The compound's structural complexity and functional groups suggest potential interactions with biological targets, which may lead to diverse therapeutic effects.

Synthesis and Chemical Reactions

The synthesis of tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate typically involves several key steps, highlighting the multi-step nature of synthesizing complex organic compounds. These methods require careful control of reaction conditions and purification processes.

The compound can participate in various chemical reactions due to its functional groups, facilitating further exploration into modifying it for specific applications in medicinal chemistry.

Potential Applications

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate has several potential applications in medicinal chemistry due to its biological activity. Compounds with similar structures have been evaluated for their effects on various biological pathways, including anti-inflammatory and analgesic properties. Specific biological assays are necessary to determine the precise activity of this compound.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylateLacks chlorine substitution; simpler structure
Tert-butyl 4-amino-4-[(2-chlorophenyl)methyl]piperidine-1-carboxylateDifferent position of amino group; potential different activity
(S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylateStereochemistry may affect biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator